molecular formula C17H23N3O2 B5105626 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide

2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide

Cat. No. B5105626
M. Wt: 301.4 g/mol
InChI Key: LJTNAQRZRJFQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide, also known as CHHDA, is a compound that has gained attention in the scientific community due to its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the folate metabolic pathway, which is necessary for DNA synthesis and cell division. By inhibiting DHFR, 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide disrupts the folate metabolic pathway, leading to the inhibition of DNA synthesis and cell division. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide can induce apoptosis in cancer cells, while having minimal effects on normal cells. This suggests that 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide may have a selective cytotoxic effect on cancer cells. Additionally, 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide has been shown to inhibit the growth and proliferation of cancer cells, indicating that it may have a broad-spectrum anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide in lab experiments is its high yield synthesis method. This allows for the production of large quantities of 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide for use in various experiments. Additionally, 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide has been shown to have a selective cytotoxic effect on cancer cells, which is advantageous for cancer research.
One limitation of using 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide in lab experiments is its limited solubility in water. This can make it difficult to administer 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide in certain experiments. Additionally, the mechanism of action of 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide involves the inhibition of DHFR, which is also targeted by other anticancer drugs. This may limit the use of 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide in combination therapy with other anticancer drugs.

Future Directions

There are several future directions for the research of 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide. One direction is to further investigate the mechanism of action of 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide and its selectivity for cancer cells. This will help to elucidate the potential use of 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide in cancer therapy.
Another direction is to explore the use of 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide in combination therapy with other anticancer drugs. This may enhance the anticancer activity of 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide and improve its efficacy in cancer treatment.
Finally, future research could investigate the use of 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide in other diseases that involve abnormal cell growth and division, such as autoimmune diseases and viral infections.
Conclusion
In conclusion, 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide is a promising compound for cancer therapy due to its ability to induce apoptosis and inhibit the growth and proliferation of cancer cells. The synthesis method of 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide is efficient and has been successfully used in various studies. While 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide has limitations, its potential use in combination therapy and other diseases warrants further investigation.

Synthesis Methods

The synthesis of 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide involves the reaction of 2-cycloheptylidenehydrazinecarboxylic acid with 2,5-dimethylphenyl isocyanate. The resulting product is then treated with acetic anhydride to yield 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide. This synthesis method has been successfully used in various studies and has been shown to produce high yields of 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide.

Scientific Research Applications

2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide has been studied for its potential use in cancer treatment. Research has shown that 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide can induce apoptosis, or programmed cell death, in cancer cells. This makes 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide a promising candidate for cancer therapy. Additionally, studies have shown that 2-(2-cycloheptylidenehydrazino)-N-(2,5-dimethylphenyl)-2-oxoacetamide can inhibit the growth and proliferation of cancer cells, making it a potential treatment for various types of cancer.

properties

IUPAC Name

N'-(cycloheptylideneamino)-N-(2,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-12-9-10-13(2)15(11-12)18-16(21)17(22)20-19-14-7-5-3-4-6-8-14/h9-11H,3-8H2,1-2H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTNAQRZRJFQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.